molecular formula C17H18N2O4 B580198 N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) CAS No. 1195466-17-1

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide)

Cat. No.: B580198
CAS No.: 1195466-17-1
M. Wt: 314.341
InChI Key: ZLVUNXBOKRYPIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) typically involves the reaction of 5-acetamido-2-methoxyphenol with 4-bromoaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-Acetamido-2-methoxyphenoxy)phenyl)acetamide) is unique due to its specific combination of acetamido and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

N-[4-(5-acetamido-2-methoxyphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(20)18-13-4-7-15(8-5-13)23-17-10-14(19-12(2)21)6-9-16(17)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVUNXBOKRYPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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